molecular formula C15H20ClN3O2 B1669636 [4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone CAS No. 700856-05-9

[4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone

Cat. No.: B1669636
CAS No.: 700856-05-9
M. Wt: 309.79 g/mol
InChI Key: KDSIRFZJOTZBPT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperazin-1-ylmethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a morpholine ring through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperazin-1-ylmethanone typically involves the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)piperazin-1-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperazin-1-ylmethanone
  • 4-(4-Chlorophenyl)piperazin-1-ylmethanone
  • 4-(4-Chlorophenyl)piperazin-1-ylmethanone

Uniqueness

4-(4-Chlorophenyl)piperazin-1-ylmethanone is unique due to its specific combination of a chlorophenyl group, piperazine ring, and morpholine ring. This unique structure contributes to its distinct pharmacological properties and its ability to selectively inhibit certain enzymes, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c16-13-1-3-14(4-2-13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSIRFZJOTZBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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